molecular formula C21H27N3O6S2 B11134861 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide

Cat. No.: B11134861
M. Wt: 481.6 g/mol
InChI Key: OEVMISIJWHTREL-UHFFFAOYSA-N
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Description

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound belongs to the class of sulfonylureas and has been extensively studied for its potential biochemical and physiological effects. It is particularly noted for its specificity in targeting potassium channels, making it a valuable tool in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group by reacting the sulfonylated piperidine with 4-sulfamoylbenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent to study the mechanisms of sulfonylurea compounds and their interactions with various chemical entities.

    Biology: Employed in the study of potassium channels and their role in cellular physiology.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy due to its ability to modulate ion channels.

    Industry: Utilized in the development of new materials and compounds with specific biochemical properties.

Mechanism of Action

The primary mechanism of action of 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide involves the blocking of potassium channels. By inhibiting these channels, the compound alters the electrical activity of cells, leading to various physiological effects. This mechanism is particularly significant in the regulation of insulin secretion, smooth muscle contraction, and platelet aggregation.

Comparison with Similar Compounds

Similar Compounds

    Tolbutamide: Another sulfonylurea compound used in the treatment of type 2 diabetes.

    Glibenclamide: Known for its potent hypoglycemic effects.

    Glipizide: A sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-sulfamoylphenyl)piperidine-3-carboxamide is unique due to its specific structure, which confers high selectivity for potassium channels. This specificity makes it a valuable tool for detailed studies of these channels and their role in various physiological processes.

Properties

Molecular Formula

C21H27N3O6S2

Molecular Weight

481.6 g/mol

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-(4-sulfamoylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H27N3O6S2/c1-3-30-20-11-10-19(13-15(20)2)32(28,29)24-12-4-5-16(14-24)21(25)23-17-6-8-18(9-7-17)31(22,26)27/h6-11,13,16H,3-5,12,14H2,1-2H3,(H,23,25)(H2,22,26,27)

InChI Key

OEVMISIJWHTREL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C

Origin of Product

United States

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